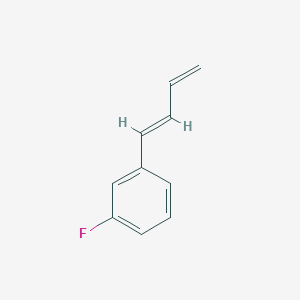

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

Description

Contextual Significance of Fluorinated Conjugated Dienes in Contemporary Synthetic Strategies and Material Science

Fluorinated conjugated dienes represent a significant class of compounds in modern chemistry due to the profound impact of fluorine on molecular properties. The introduction of fluorine into an organic molecule can dramatically alter its biological and physical characteristics. sigmaaldrich.com In pharmaceutical research, fluorination is a common strategy to enhance metabolic stability and bioavailability. sigmaaldrich.com This is attributed to the high electronegativity and small size of the fluorine atom.

In material science, fluorination can impart unique thermal and mechanical properties to polymers and other materials. smolecule.com For instance, fluorinated linkers have been used to create unusual metal-organic architectures by inducing significant dihedral twists, which are not achievable with non-fluorinated analogues. acs.orgacs.org Conjugated dienes, on the other hand, are fundamental building blocks in organic synthesis, most notably for their participation in Diels-Alder reactions to form cyclic compounds. smolecule.com They are also crucial components in the synthesis of conjugated polymers, which are known for their electronic and optical properties.

The combination of fluorine and a conjugated diene system creates molecules that are electron-poor, influencing their reactivity in transition-metal-catalyzed reactions. nih.gov The synthesis of such compounds can be achieved through methods like palladium-catalyzed coupling reactions, making them accessible for laboratory-scale research. nih.gov These fluorinated dienes serve as versatile intermediates, enabling the construction of complex molecular architectures through various chemical transformations, including cross-coupling reactions. smolecule.com

Stereo- and Regioisomeric Considerations: Focusing on the (E)-Configuration and meta-Fluorination in Molecular Design

The specific stereochemistry and regiochemistry of (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene are critical to its properties and potential applications.

Stereo-isomeric Considerations: The (E)-Configuration Conjugated dienes like 1,3-butadiene (B125203) can exist in two planar conformations: s-cis and s-trans, referring to the arrangement around the central single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. libretexts.org The "(E)" designation in the subject compound refers to the configuration of the double bond closest to the benzene (B151609) ring, indicating that the substituents are on opposite sides. This configuration is often favored in synthesis for its higher stability. The ability of the diene to adopt an s-cis conformation, even if less stable, is crucial for its participation in cycloaddition reactions like the Diels-Alder reaction. libretexts.org

Regioisomeric Considerations: meta-Fluorination The position of the fluorine atom on the benzene ring significantly influences the molecule's electronic properties. In the case of meta-fluorination (the 3-position), the fluorine atom exerts a strong inductive electron-withdrawing effect. This can affect the reactivity of the aromatic ring in electrophilic substitution reactions. smolecule.com Furthermore, the electronic nature of the aryl substituent can influence the selectivity of reactions involving the diene moiety. acs.org In the broader context of molecular design, particularly in supramolecular chemistry, the strategic placement of fluorine atoms can control the three-dimensional structure of larger assemblies. For example, fluorine atoms can induce twists in biphenyl (B1667301) systems, altering the angle between coordination vectors and enabling the formation of specific architectures like square antiprisms, which are inaccessible with non-fluorinated ligands. acs.orgacs.org

Historical Development and Current Research Trajectories for Aryl-Substituted Butadienes and Fluorinated Aromatics

The study of both aryl-substituted butadienes and fluorinated aromatics has a rich history leading to significant modern applications.

Aryl-Substituted Butadienes: Butadiene itself is a cornerstone of the chemical industry, primarily used in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber since the early 20th century. essentialchemicalindustry.orgiarc.fr Over time, research has expanded to explore more complex, functionalized butadienes. Aryl-substituted butadienes have emerged as important structures in organic synthesis and materials science. They can be synthesized through various methods, including olefination reactions and palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org Current research focuses on creating novel materials from these building blocks. For example, tetra-aryl substituted 1,3-butadiene derivatives have been designed to exhibit aggregation-enhanced emission (AEE) and mechanochromic fluorescence, properties valuable for developing advanced sensors and displays. nih.gov Recent studies in 2024 have also highlighted the use of aryl-substituted butadienes in creating solid-state luminescent conjugated microporous organic copolymers for sensing applications. researchgate.net

Fluorinated Aromatics: The field of organofluorine chemistry began to flourish in the mid-20th century. Initially, the focus was on creating highly stable materials like Teflon. Subsequently, the unique properties imparted by fluorine led to its incorporation into pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov The introduction of fluorine can alter a molecule's acidity, basicity, and lipophilicity, and can block metabolic pathways. The development of new synthetic methods, such as transition-metal-catalyzed C-H fluorination, has made a wider variety of fluorinated building blocks accessible. nih.govnih.gov Current research trends point towards the use of more diverse fluorinated groups beyond simple fluoro- or trifluoromethyl-substitutions on aromatic rings. nih.gov There is also significant interest in how fluorination affects intermolecular interactions and self-assembly, leading to the design of complex supramolecular structures with unique properties. acs.orgacs.org

The convergence of these two research streams—the versatility of aryl-substituted butadienes and the powerful effects of fluorination—provides a platform for designing novel molecules like this compound for applications in advanced materials and as synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

98451-41-3 |

|---|---|

Molecular Formula |

C10H9F |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene |

InChI |

InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+ |

InChI Key |

LPOXLEKRXAXWFL-HWKANZROSA-N |

Isomeric SMILES |

C=C/C=C/C1=CC(=CC=C1)F |

Canonical SMILES |

C=CC=CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene and Analogous Structures

Stereoselective Construction of the 1,3-Butadienyl Moiety

The creation of the 1,3-diene structure with specific stereochemistry is paramount, as the geometry of the double bonds significantly influences the physical and biological properties of the final compound. nih.gov Transition-metal-catalyzed cross-coupling reactions and olefination methods are the most prevalent strategies for achieving stereoselective synthesis of these conjugated systems. nih.gov

Palladium-Catalyzed Approaches for Conjugated Diene Synthesis

Palladium catalysis has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of conjugated dienes. rsc.orgnih.govdocumentsdelivered.com These methods offer a direct and efficient route to creating the desired butadienyl structure with high chemo- and stereoselectivity.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different organic fragments with the aid of a transition metal catalyst, most commonly palladium. rsc.org

The Heck reaction provides a versatile method for the synthesis of conjugated dienes by coupling vinyl halides or their equivalents with alkenes. nih.govnih.gov This reaction can be used to introduce the butadienyl group onto an aromatic ring. For instance, the coupling of a vinylboronic acid with an alkene can be directed to form either linear or branched dienes depending on the catalyst and ligands used. nih.gov Specifically, the use of a palladium(II) catalyst with a 2,9-dimethylphenanthroline ligand can favor the formation of branched 1,3-disubstituted dienes from the reaction of vinylboronic acids and electronically unbiased alkenes. nih.gov The reaction's regioselectivity is often controlled by the electronic nature of the substrates, with electron-deficient alkenes typically yielding linear products. nih.gov

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that is widely employed for the synthesis of biaryl compounds and can be adapted for the creation of conjugated dienes. tcichemicals.commdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. tcichemicals.com For the synthesis of (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene, this could involve the reaction of a (E)-buta-1,3-dienylboronic acid derivative with 1-fluoro-3-iodobenzene (B1666204) or a similar halogenated fluorobenzene (B45895). The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com The stereochemistry of the starting alkenylboronate is typically retained throughout the reaction, allowing for the stereoselective synthesis of (E)-dienes. organic-chemistry.org One-pot procedures combining borylation of a vinyl halide followed by a Suzuki-Miyaura coupling have been developed to produce unsymmetrical 1,3-dienes. organic-chemistry.org

| Feature | Heck-type Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Reactants | Vinyl halide/triflate and an alkene | Organoboron compound and an organohalide |

| Catalyst | Palladium(0) or Palladium(II) complexes | Palladium(0) complexes |

| Key Advantage | Atom economy (no pre-functionalized alkene needed) | High functional group tolerance and stereospecificity |

| Common Application | Synthesis of substituted alkenes and dienes organic-chemistry.org | Synthesis of biaryls and conjugated dienes tcichemicals.comrsc.org |

The dehalogenative homocoupling of alkenyl bromides offers a method for the synthesis of symmetrical conjugated dienes. rsc.orgtongji.edu.cn This reaction can be performed on a copper surface, where the debromination of terminal alkenyl bromides leads to the formation of organometallic intermediates. rsc.orgtongji.edu.cn The stereochemical outcome of the coupling is influenced by the stability of these intermediates on the metal surface. For example, on a Cu(110) surface, the formation of a cis-organometallic intermediate has been shown to be key to achieving stereoselective synthesis of cis-dienes. rsc.orgresearchgate.net This on-surface synthesis approach generally results in high selectivity and fewer byproducts compared to dehydrogenative coupling methods due to the relative ease of C-Br bond cleavage. tongji.edu.cn

Organometallic Reagent-Mediated Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are a fundamental strategy for the synthesis of alkenes and can be extended to produce conjugated dienes. rsc.org These methods often involve the reaction of an organometallic reagent with a carbonyl compound.

Grignard reagents, which are organomagnesium halides, are highly versatile nucleophiles used in a wide range of C-C bond-forming reactions. google.com They can be employed in the synthesis of conjugated dienes through several routes. One approach involves the coupling of Grignard reagents with dienol phosphates, catalyzed by iron salts like Fe(acac)₃, to produce terminal conjugated dienes stereoselectively and in high yields. acs.org Another strategy involves the reaction of a Grignard reagent with an α,β-unsaturated ketone in the presence of diethyl phosphite, which facilitates a one-pot synthesis of conjugated dienes. rsc.org The preparation of Grignard reagents from halo-substituted conjugated dienes has also been reported, which can then be reacted with aldehydes or ketones to form dienols. google.com

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Coupling with Dienol Phosphates | Grignard reagent, Dienol phosphate | Fe(acac)₃ | Terminal conjugated dienes | acs.org |

| Olefination of Unsaturated Ketones | Grignard reagent, α,β-Unsaturated ketone | Diethyl phosphite | Conjugated dienes | rsc.org |

| Reaction with Carbonyls | Grignard of a halodiene, Aldehyde/Ketone | - | Hydroxy-substituted conjugated dienes | google.com |

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, an appropriate phosphonate ylide would be reacted with 3-fluorobenzaldehyde (B1666160) or a related carbonyl compound. The HWE reaction is advantageous because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org The reaction's stereoselectivity is influenced by factors such as the base, solvent, and the structure of the phosphonate and carbonyl reactants. researchgate.net The HWE reaction has been successfully used to synthesize (E)-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivity, demonstrating its utility for preparing fluorinated styrenyl systems. nih.gov

Introduction of the Fluorine Substituent on the Aromatic Ring

The introduction of fluorine onto an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This has led to the development of numerous fluorination methods.

Electrophilic fluorination is a direct method for creating a C-F bond on an aromatic ring. wikipedia.org The direct use of elemental fluorine (F₂) is often impractical for complex molecules because the reactions are highly exothermic and difficult to control, leading to low selectivity and over-fluorination. jove.comyoutube.com To overcome these challenges, a variety of electrophilic N-F reagents have been developed. These reagents are typically more stable, safer to handle, and offer greater selectivity. wikipedia.orgrsc.org They function as sources of an "electrophilic" fluorine atom that can be transferred to a nucleophilic substrate, such as an electron-rich aromatic ring. rsc.org

The precise mechanism of electrophilic aromatic fluorination remains a subject of considerable discussion. wikipedia.org Two primary pathways are generally considered: a polar electrophilic aromatic substitution (SEAr) and a single-electron transfer (SET) process.

The classical SEAr mechanism involves the attack of the aromatic π-system on the electrophilic fluorine source, leading to the formation of a resonance-stabilized carbocation known as a Wheland complex or sigma-complex. Subsequent loss of a proton restores aromaticity and yields the fluorinated product. researchgate.netvaia.com Kinetic isotope effect studies have shown small values (kH/kD ≈ 1), which suggests that the cleavage of the C-H bond is not the rate-limiting step of the reaction. researchgate.net

On the other hand, a growing body of evidence, particularly from theoretical and computational studies, supports an SET mechanism, especially for N-F reagents like Selectfluor. rsc.orgrsc.orgresearchgate.net This pathway proposes an initial single-electron transfer from the electron-rich aromatic substrate to the fluorinating agent. rsc.orgrsc.org This generates a radical cation of the aromatic compound and a radical intermediate from the reagent. It is postulated that these intermediates then combine rapidly to form the C-F bond. wikipedia.org For the reaction with Selectfluor, calculations suggest the initial formation of a π-complex between the aromatic ring and the reagent, which facilitates the subsequent electron transfer. rsc.orgrsc.org The debate continues, as it is possible that both mechanisms operate, with the preferred pathway depending on the specific substrates, reagents, and reaction conditions. wikipedia.org

The choice of fluorinating agent is crucial for achieving high yield and regioselectivity. A variety of N-F reagents are available, with their reactivity tuned by the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org

Among the most widely used and effective reagents is Selectfluor , which is the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄). rsc.orgresearchgate.netsigmaaldrich.com Selectfluor is a stable, non-volatile, and easy-to-handle crystalline solid, making it a user-friendly source of electrophilic fluorine. sigmaaldrich.comenamine.net Its cationic nature enhances its electrophilicity, allowing it to effectively fluorinate a broad range of nucleophiles, including activated aromatic compounds, enol ethers, and enolates. wikipedia.orgenamine.net It often provides excellent regioselectivity, particularly for electron-rich aromatic systems. researchgate.netsigmaaldrich.com Other common N-F reagents include N-fluorobenzenesulfonimide (NFSI), which is also a highly effective agent for various fluorination reactions. numberanalytics.comwikipedia.org

Table 2: Comparison of Common Electrophilic N-F Fluorinating Reagents

| Reagent | Full Name | Key Characteristics | Relevant Citations |

|---|---|---|---|

| Selectfluor (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly stable, non-volatile solid; versatile and widely used for activated aromatics. | researchgate.net, sigmaaldrich.com, enamine.net |

| NFSI | N-Fluorobenzenesulfonimide | Effective and common reagent; neutral molecule. | wikipedia.org, numberanalytics.com |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective fluorinating agent. | wikipedia.org |

Palladium-Catalyzed C–H Fluorination

Palladium-catalyzed C–H fluorination has emerged as a significant tool for the synthesis of aryl fluorides from readily available hydrocarbon precursors. springernature.com These methods often overcome the limitations of traditional nucleophilic or electrophilic fluorination techniques. springernature.com A notable advancement involves the use of high-valent palladium species, generated in situ, which are capable of fluorinating even unactivated arenes. springernature.com

The general mechanism for this transformation does not typically involve the formation of an organometallic intermediate through C-H activation. Instead, a reactive transition-metal-fluoride electrophile is catalytically generated, which then fluorinates the arene. Research by the Ritter lab led to the development of doubly cationic palladium catalysts that, when oxidized, form a potent palladium(IV)-fluoride species capable of this transformation. springernature.com This approach has been shown to be effective for a broad range of arenes, including those with complex, drug-like structures. springernature.com

A key challenge in the direct fluorination of a substrate like (E)-1-buta-1,3-dien-1-ylbenzene is controlling the regioselectivity and preventing side reactions at the diene moiety. Palladium-catalyzed methods have shown promise in overcoming these issues. For instance, studies on the aminofluorination of styrenes and dienes have demonstrated that palladium catalysis can selectively functionalize the activated double bond in a diene system. acs.org This suggests that with appropriate ligand and reagent choice, the aromatic C-H bonds could be targeted for fluorination while preserving the diene structure.

Table 1: Key Features of Palladium-Catalyzed C–H Fluorination

| Feature | Description | Source |

|---|---|---|

| Catalyst Type | Doubly cationic palladium(II) complexes, such as those with phenanthrene (B1679779) ligands. | springernature.com |

| Oxidant/Fluorine Source | Electrophilic fluorinating reagents like N-fluoropyridinium salts. | acs.org |

| Proposed Intermediate | A high-valent Palladium(IV)-fluoride species. | springernature.com |

| Mechanism | Catalytic generation of a reactive metal-fluoride electrophile, which transfers "F+" to the arene. | springernature.com |

| Substrate Scope | Effective for a broad range of arenes, from simple electron-rich to complex, drug-like molecules. | springernature.com |

Ortho-Fluorination Strategies

While this compound possesses a meta-fluoro substituent, understanding ortho-fluorination strategies is crucial for synthesizing analogous structures and for appreciating the factors that control regioselectivity in C-H functionalization. Ortho-directing groups play a pivotal role in these transformations, guiding the catalyst to a specific C-H bond.

Strategies for ortho-fluorination often employ directing groups that contain heteroatoms capable of coordinating to the palladium catalyst. Amide-based directing groups, for example, have been successfully used in the palladium-catalyzed fluoroarylation of styrenes. acs.org These groups direct the functionalization to the ortho position of the aryl ring. The selectivity in such reactions can be controlled by both electronic and steric factors, which influence the thermodynamics and kinetics of the C-H activation step. acs.org Research has shown that the strength of the metal-aryl bond can be influenced by the number of ortho-fluorine substituents, which can be exploited to control reaction outcomes. acs.org

Coupling Strategies for Assembling the Fluorinated Buta-1,3-dien-1-ylbenzene Skeleton

An alternative to direct fluorination is the assembly of the target molecule from fluorinated building blocks using carbon-carbon bond-forming reactions. Transition metal catalysis is central to these strategies.

Arylation of Dienes via Transition Metal Catalysis

The arylation of dienes, such as butadiene, with a fluorinated aryl group is a direct method for constructing the target skeleton. Palladium-catalyzed coupling reactions are particularly effective for this purpose. nih.gov The Heck reaction, for instance, can couple an aryl halide (e.g., 1-bromo-3-fluorobenzene) with an alkene. While typically used with simple alkenes, modifications can allow for its application with conjugated dienes.

Another powerful method is the Suzuki-Miyaura cross-coupling, which involves the reaction of an arylboronic acid with an organic halide. In the context of synthesizing the target molecule, this could involve coupling 3-fluorophenylboronic acid with a butadienyl halide. The choice of catalyst, ligands, and reaction conditions is critical to maximize yields and minimize side products. nih.govnih.gov The development of asymmetric palladium-catalyzed hydroarylation methods for dienes also presents a pathway to these structures, although controlling the regioselectivity to favor the 1,3-conjugated diene is a key challenge. nih.gov The selectivity of these arylation reactions can often be tuned by the choice of the transition metal catalyst itself; for example, switching from palladium to copper can alter the site of arylation on certain heterocyclic substrates. nih.gov

C–H Alkenylation of Fluorinated Arenes

A more atom-economical approach is the direct C–H alkenylation of fluorinated arenes. This strategy involves activating a C-H bond on the fluorobenzene ring and directly coupling it with butadiene. This avoids the need to pre-functionalize the arene as a halide or organometallic reagent.

Palladium catalysis is again at the forefront of this methodology. The reaction typically requires a directing group on the arene to achieve regioselectivity, although undirected versions are being developed. For example, thioethers have been shown to be effective directing groups for the palladium-catalyzed alkenylation of arenes. springernature.com The mechanism often involves the formation of a cyclometalated intermediate. The application of this method to a simple substrate like fluorobenzene would require overcoming the challenge of activating its relatively inert C-H bonds and controlling the position of alkenylation.

Table 2: Comparison of C-C Coupling Strategies

| Strategy | Reactants | Key Features | Source |

|---|---|---|---|

| Arylation of Dienes (e.g., Heck) | 3-Fluoroaryl halide + Butadiene | Well-established method, requires pre-functionalized arene. | nih.gov |

| Arylation of Dienes (e.g., Suzuki) | 3-Fluorophenylboronic acid + Butadienyl halide | Mild conditions, uses stable boronic acids. | nih.gov |

| C-H Alkenylation | Fluorobenzene + Butadiene | More atom-economical, often requires a directing group for selectivity. | springernature.com |

One-Pot Synthetic Protocols for Conjugated Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of conjugated dienes.

One such approach involves the sequential, stereoselective disubstitution of 1,1-dibromoalkenes using organotrifluoroborates in the presence of a palladium catalyst. nih.gov This method allows for the controlled introduction of two different groups to form a trisubstituted conjugated diene in one pot under mild conditions. nih.gov For the synthesis of this compound, a related strategy could be envisioned, starting from a suitable di-halo-olefin and sequentially coupling it with a hydrogen source and a 3-fluorophenyl group via a Suzuki-Miyaura type process. The development of cascade reactions, where the product of one step is immediately consumed in the next, also provides a powerful tool for the efficient one-pot synthesis of complex molecules like substituted arylphenols from dienones. rsc.org

Mechanistic Investigations of Reactivity and Transformations of E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene

Reactivity of the Conjugated Diene System

The conjugated diene system is the principal locus of reactivity in (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene, engaging in a diverse range of chemical transformations. The electronic character of the diene is modulated by the 3-fluorophenyl substituent, which in turn influences the kinetics and selectivity of its reactions. Prominent among these transformations are cycloaddition reactions and functionalizations catalyzed by transition metals. nih.gov

Cycloaddition Reactions

Cycloaddition reactions represent a cornerstone of synthetic organic chemistry, offering efficient pathways to cyclic molecules. organicreactions.org The diene fragment of this compound is a capable participant in various cycloadditions, with the Diels-Alder reaction being the most significant.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that occurs between a conjugated diene and an alkene or alkyne (referred to as the dienophile), yielding a six-membered ring. sigmaaldrich.com In this context, this compound serves as the 4π-electron component. nih.govnih.gov The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile. elte.hu The fluorine atom at the meta-position of the phenyl ring imparts a mild electronic effect on the diene system. The mechanism is concerted, involving a single cyclic transition state where two new carbon-carbon σ-bonds are formed simultaneously. upenn.eduyoutube.com A broad range of dienophiles can be employed, leading to a variety of functionalized cyclohexene (B86901) structures. sigmaaldrich.comnih.gov A critical prerequisite for the reaction is the diene's ability to adopt an s-cis conformation, which is necessary to achieve the required orbital overlap in the transition state. youtube.com

Table 1: Examples of Diels-Alder Reactions with 1-Aryl-1,3-diene Systems

| Diene | Dienophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 1,3-Butadiene (B125203) (generated in situ from 3-sulfolene) | Maleic anhydride | Xylene, reflux | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | High | upenn.eduyoutube.com |

| Isoprene | 1-Methyl-4-(methoxycarbonyl)-2(1H)-quinolone | High pressure | Functionalized phenanthridone | Good | nih.gov |

| (E)-1,3-Nonadiene | Alkyl propiolate | Organocatalyst | Substituted 1,4-cyclohexadiene | Good to Excellent | nih.gov |

The [4+3] cycloaddition is a valuable synthetic strategy for accessing seven-membered rings, a core structure in many natural products. organicreactions.orgnih.gov This class of reaction typically unites a 4π system, like a conjugated diene, with a three-atom, 2π cationic partner, frequently an oxyallyl cation. organicreactions.orgwikipedia.orgillinois.edu Precursors such as α,α'-dihalo ketones are commonly used to generate the requisite oxyallyl cation. wikipedia.org

Although specific studies detailing the participation of this compound in [4+3] cycloadditions are not widely reported, its structural features suggest it could serve as a competent 4π component. The reaction mechanism can be either concerted or stepwise. wikipedia.orgillinois.edu While cyclic dienes such as furan (B31954) and cyclopentadiene (B3395910) are often preferred due to their conformationally locked s-cis geometry, acyclic dienes like butadiene are also effective substrates. wikipedia.orgillinois.edu The reaction between a 1-aryl-1,3-diene and an oxyallyl cation is anticipated to produce a functionalized seven-membered cycloheptenone framework.

The outcomes of cycloaddition reactions that involve unsymmetrical reactants are dictated by the principles of regioselectivity and stereoselectivity.

Regioselectivity: When a 1-substituted diene such as this compound reacts with an unsymmetrical dienophile, the formation of two constitutional isomers, commonly known as the "ortho" and "meta" adducts, is possible. masterorganicchemistry.com The predominant regioisomer can usually be predicted by analyzing the electronic characteristics and the coefficients of the frontier molecular orbitals (FMOs) of the reactants. imperial.ac.ukchemtube3d.com The reaction pathway is favored when the diene and dienophile align to maximize the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chemtube3d.com For 1-substituted dienes, the formation of "ortho" (1,2) or "para" (1,4) products is generally preferred over "meta" (1,3) products. masterorganicchemistry.com The weakly electron-withdrawing fluorine atom at the meta-position influences the diene's polarization and the relative magnitudes of the FMO coefficients at carbons 1 and 4, thereby guiding the regiochemical outcome. ias.ac.in

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereospecificity concerning the dienophile; the relative stereochemistry of the substituents on the dienophile is preserved in the final cyclohexene product. elte.hu Moreover, the reaction often displays a preference for the endo over the exo transition state. This selectivity, especially in normal electron-demand reactions, is rationalized by favorable secondary orbital interactions between the substituents of the dienophile and the interior p-orbitals (C2 and C3) of the diene within the transition state. youtube.commit.edu

Transition Metal-Catalyzed Functionalization Reactions

The conjugated diene moiety in this compound serves as an excellent platform for a multitude of transition metal-catalyzed transformations. nih.gov These reactions facilitate the atom-efficient introduction of new functional groups across the diene backbone, often with exceptional control over regioselectivity and enantioselectivity. Catalytic systems based on palladium and nickel are particularly prevalent in this field. nih.govnih.gov

Hydroarylation and hydroalkoxylation are key hydrofunctionalization processes that introduce aryl and alkoxy groups, respectively, into a molecule. When applied to 1-aryl-1,3-dienes, these reactions yield synthetically useful allylic compounds.

Hydroarylation: The palladium-catalyzed hydroarylation of 1,3-dienes with arylboronic acids or their esters is an effective method for C-C bond formation. nih.gov The mechanism often involves the generation of a π-allyl palladium intermediate. The regioselectivity of the addition (i.e., 1,2- versus 1,4-addition) is highly dependent on the choice of ligands and other reaction parameters. nih.govnih.gov Additionally, metal-free approaches for hydroarylation using anilines have been developed. nih.gov

Hydroalkoxylation: The addition of an alcohol across the diene can be efficiently catalyzed by nickel complexes, offering a direct pathway to allylic ethers. nih.govnih.govnih.govresearchgate.net Research on 1-aryl-1,3-dienes has demonstrated that these reactions can proceed with high regio- and enantioselectivity. nih.govacs.org The ligand plays a pivotal role in dictating the reaction's selectivity, with ligands from the DuPhos family showing notable success in combination with nickel catalysts. nih.govacs.org This catalytic system is tolerant of various functional groups on the diene's aryl ring, including halogens. nih.gov The proposed mechanism may involve a nickel-π-allyl intermediate, with hydrogen transfer occurring through a ligand-to-ligand transfer process. acs.orgacs.org

Table 2: Transition Metal-Catalyzed Hydrofunctionalization of 1-Aryl-1,3-Dienes

| Reaction Type | Diene Substrate | Reagent | Catalyst System | Conditions | Product Type | Selectivity | Ref. |

|---|---|---|---|---|---|---|---|

| Hydroalkoxylation | (E)-1-phenylbuta-1,3-diene | Methanol | Ni(cod)2 / (S,S)-Me-DuPhos (L5) | 0 °C, neat | (R,E)-3-methoxy-1-phenylbut-1-ene | 95% yield, >20:1 rr, 96:4 er | nih.govacs.org |

| Hydroalkoxylation | (E)-1-(4-fluorophenyl)buta-1,3-diene | Methanol | Ni(cod)2 / (S,S)-Me-DuPhos (L5) | 0 °C, neat | (R,E)-1-(4-fluorophenyl)-3-methoxybut-1-ene | 88% yield, >20:1 rr, 96:4 er | nih.gov |

| Hydroarylation | 1,3-Butadiene | Phenylboronic ester | [Pd(allyl)Cl]2 / PPh3 | Alcohol, O2 | (E)-3-Phenylbut-1-ene | High 1,2-selectivity | nih.gov |

| Hydrothiolation | 1-Aryl-1,3-butadiene | CS2 + Amine | Metal- and solvent-free | Room temp. | Allyl dithiocarbamate | Markovnikov selectivity | rsc.org |

rr = regiomeric ratio; er = enantiomeric ratio

Carboamination and Related Functionalizations

The carboamination of conjugated dienes represents a highly efficient method for the synthesis of complex nitrogen-containing molecules by forming both a carbon-carbon and a carbon-nitrogen bond across the diene system. wikipedia.org While specific studies on the carboamination of this compound are not extensively detailed, its reactivity can be inferred from general principles established for similar 1,3-diene systems under palladium catalysis. nih.gov

A plausible mechanistic pathway involves a palladium-catalyzed three-component reaction, for example, with diazo esters and amines. libretexts.org The reaction would likely initiate with the formation of a hybrid α-ester alkylpalladium radical. This radical species would then selectively add to the 1,3-diene of the fluorinated substrate. This addition is followed by a radical-polar crossover to an allylpalladium intermediate, which then undergoes selective allylic substitution with an amine to yield an unsaturated γ- or ε-amino acid derivative. libretexts.org This process typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups. libretexts.org

Recent advancements have highlighted hybrid palladium-catalyzed strategies for the 1,4-syn-addition to cyclic 1,3-dienes involving alkyl halides and amines. acs.org This approach proceeds through a radical-polar crossover mechanism where a photoexcited Pd(0) catalyst generates a carbon radical from the halide. This radical adds to the diene to form an allylic radical, which then recombines with a Pd(I) species. Subsequent nucleophilic attack by the amine results in the final product. acs.org The presence of the 3-fluorophenyl group in this compound would be expected to influence the regioselectivity of the initial radical addition due to its electronic effects on the conjugated system.

Table 1: Plausible Reactants for Carboamination of this compound

| Reactant Class | Specific Example | Potential Product Type | Catalyst System |

| Carbon Source | Ethyl diazoacetate | γ- or ε-Amino acid derivative | Visible-light/Palladium |

| Nitrogen Source | Aniline | γ- or ε-Anilino acid derivative | Visible-light/Palladium |

| Carbon Source | Alkyl/Aryl Halide (e.g., Iodobenzene) | 1,4-Difunctionalized diene | Photoexcited Palladium |

| Nitrogen Source | Benzylamine | 1,4-Amino-functionalized diene | Photoexcited Palladium |

Olefin Metathesis Reactions (as a substrate or for polymer modification)

Olefin metathesis is a versatile and powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes. wikipedia.orgnih.gov this compound, with its terminal double bond, is a suitable substrate for cross-metathesis (CM) reactions.

In a cross-metathesis reaction, the terminal olefin of the diene can couple with another alkene, leading to the formation of a new, more complex diene structure. illinois.edunih.gov The success and selectivity of this reaction often depend on the nature of the coupling partner and the catalyst used. nih.govmsu.edu For instance, cross-metathesis with electron-deficient olefins can be challenging due to competing reactions, but the use of dienes with sterically hindered internal double bonds can suppress undesired side reactions. researchgate.net Given the structure of this compound, careful selection of the catalyst, such as modern ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts), would be crucial to achieve high chemoselectivity for the terminal double bond. illinois.eduacs.org Recent developments have also introduced stereoretentive metathesis, which allows for the kinetic control of product geometry (Z or E) based on the catalyst and substrate stereochemistry. beilstein-journals.org

Furthermore, this fluorinated diene could serve as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. ADMET involves the step-growth polymerization of α,ω-dienes to form long-chain polymers and a small molecule byproduct, typically ethylene. wikipedia.orgnih.gov The incorporation of the 3-fluorophenyl moiety into the polymer backbone via ADMET could impart unique thermal and electronic properties to the resulting material. acs.org

Table 2: Potential Olefin Metathesis Reactions and Products

| Metathesis Type | Reactant Partner | Potential Product | Catalyst Example |

| Cross-Metathesis | Styrene | 1-(3-Fluorophenyl)-4-phenyl-1,3-butadiene | Grubbs 2nd Gen. |

| Cross-Metathesis | Methyl Acrylate (B77674) | Methyl 5-(3-fluorophenyl)penta-2,4-dienoate | Hoveyda-Grubbs 2nd Gen. |

| ADMET Polymerization | Self-polymerization | Poly[(3-fluorophenylene)vinylene] (alternating) | Schrock Catalyst |

| ROMP (as chain transfer agent) | Norbornene | Norbornene polymer with fluorophenyl end-group | Grubbs 1st Gen. |

Radical Reactions and Polymerization Initiation

The conjugated diene system in this compound is susceptible to free-radical addition reactions. pharmaguideline.com The addition of a radical initiator can lead to either 1,2- or 1,4-addition products, forming a new, more stable radical intermediate. libretexts.org For example, the radical addition of hydrogen bromide typically yields the 1-bromo-2-butene product. pharmaguideline.com The regioselectivity of the initial radical attack is influenced by the stability of the resulting allylic radical, which in this case would be a benzyl-type radical stabilized by the 3-fluorophenyl ring.

This reactivity makes this compound a potential monomer for radical polymerization. frontiersin.org Fluorinated styrenes and related monomers are known to undergo polymerization to produce materials with unique properties. acs.orgnih.govacs.org The polymerization can be initiated by standard radical initiators. The resulting polymer would feature the 3-fluorophenyl group as a pendant substituent along the polymer chain, which could influence the material's properties such as thermal stability and solubility. nih.gov Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), could potentially be applied to synthesize copolymers with controlled molecular weights and architectures. nih.gov

Studies on related phosphabutadiene systems have utilized techniques like muon spin spectroscopy to probe the fleeting radical intermediates formed during addition, confirming that radical attack occurs preferentially at the terminal carbon (C4) of the diene system. researchgate.net This provides insight into the likely initiation step for the polymerization of this compound.

Regioselectivity and Chemoselectivity in Diene Transformations

The presence of two distinct reactive sites—the conjugated diene and the fluorinated aromatic ring—as well as the unsymmetrical nature of the diene, makes the control of regioselectivity and chemoselectivity a critical aspect of the chemistry of this compound.

Regioselectivity: In reactions involving the diene, such as electrophilic or radical additions, two regioisomeric products (1,2- and 1,4-adducts) are possible. libretexts.org The ratio of these products is often dependent on reaction conditions like temperature, reflecting kinetic versus thermodynamic control. libretexts.org In Diels-Alder reactions, where the diene reacts with an unsymmetrical dienophile, regioselectivity is governed by the electronic properties of the substituents on both components. masterorganicchemistry.comyoutube.comucalgary.ca A 1-substituted diene, such as this one, generally favors the formation of the "ortho" (1,2) or "para" (1,4) constitutional isomers over the "meta" (1,3) product, a preference driven by the alignment of molecular orbital coefficients. masterorganicchemistry.comyoutube.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For this compound, the primary competition is between reactions at the diene and reactions at the aromatic ring. Under conditions for Diels-Alder cycloaddition, the diene is expected to be significantly more reactive than the aromatic ring. libretexts.org For electrophilic substitution, the choice of reagent and conditions will determine whether addition to the diene or substitution on the activated aromatic ring occurs. Cross-metathesis reactions can be designed to be highly chemoselective, targeting the terminal double bond of the diene while leaving the internal double bond and the aromatic ring untouched. acs.org

Table 3: Predicted Selectivity in Transformations of this compound

| Reaction Type | Reagent | Predicted Major Product Type | Selectivity Principle |

| Electrophilic Addition | HBr | 1,4-adduct (thermodynamic) | Formation of the more stable allylic carbocation libretexts.org |

| Diels-Alder | Maleic Anhydride | "Ortho" / "Para" regioisomer | Frontier Molecular Orbital (FMO) theory masterorganicchemistry.comucalgary.ca |

| Radical Addition | Br-CCl3 | 1,4-adduct | Formation of the most stable radical intermediate |

| Cross-Metathesis | Ethene | 3-Fluorostyrene | Reaction at the less sterically hindered terminal olefin researchgate.net |

Influence of the Fluorine Substituent on Electronic Properties and Reactivity

Electronic Effects of Fluorine on the Aromatic Ring and Conjugated System

The fluorine atom exerts a powerful influence on the electronic structure of this compound through a combination of inductive and resonance (mesomeric) effects. Due to its high electronegativity, fluorine has a strong electron-withdrawing inductive effect (-I), which lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aps.org This stabilization can enhance the molecule's stability against oxidation.

In the context of the conjugated system extending from the aromatic ring through the butadiene chain, the fluorine substituent modulates the electron density along the entire π-system. This modulation affects the molecule's reactivity in processes like electrophilic aromatic substitution and cycloaddition reactions by altering the nucleophilicity and electrophilicity of different carbon atoms.

Table 4: Summary of Fluorine's Electronic Effects

| Electronic Effect | Description | Impact on Molecular Orbitals | Consequence for Reactivity |

| Inductive Effect (-I) | Withdrawal of sigma-electron density due to high electronegativity. | Lowers energy of both HOMO and LUMO. | Reduces overall electron density, deactivates ring to electrophiles. |

| Resonance Effect (+M) | Donation of pi-electron density from fluorine's lone pairs. | Raises energy of HOMO more than LUMO. | Directs electrophilic attack to ortho/para positions. |

| Net Effect | Strong -I, weaker +M | Overall stabilization of orbitals, potential change in HOMO-LUMO gap. | Deactivating but ortho, para-directing for electrophilic aromatic substitution. |

Mechanistic Pathways in Fluorinated Aromatic Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org However, under appropriate conditions, the C-F bond in fluorinated aromatics like this compound can participate in transformations, often mediated by transition metal complexes. mdpi.comacs.org

One common mechanistic pathway is the oxidative addition of the C-F bond to a low-valent transition metal center, such as Pd(0) or Ni(0), to form an aryl-metal-fluoride intermediate. mdpi.com This step is often the key to catalytic cycles for cross-coupling reactions, such as Suzuki or Stille couplings, which functionalize the aromatic ring by replacing the fluorine atom. The efficiency of this oxidative addition can be influenced by the ligands on the metal and the electronic nature of the fluoroaromatic substrate. mdpi.com

Another pathway involves fluorine elimination from an organometallic intermediate. nih.gov For example, a reaction might proceed through the formation of a carbon-metal bond at a position ortho to the fluorine, followed by β-fluorine elimination. Transition-metal-free pathways for C-F bond activation also exist, though they often require harsh conditions or highly activated substrates. mdpi.com In some cases, fluoride (B91410) itself can act as a catalyst, promoting C-F activation by deprotonating a metal-hydride complex to generate a highly nucleophilic anionic species that attacks the fluoroaromatic ring. acs.org These mechanistic possibilities open avenues for the selective functionalization of the fluorinated aromatic portion of the molecule, complementary to the reactions of the diene moiety.

The ortho-Fluorine Effect and its Impact on C–H Activation and Site-Selectivity

The presence of a fluorine atom can significantly influence the regioselectivity of C–H activation reactions, an effect often termed the "ortho-fluorine effect". In transition-metal-catalyzed reactions, C–H bonds located ortho to a fluorine substituent exhibit enhanced reactivity. acs.org This is attributed to a combination of factors, including the Thorpe-Ingold effect and favorable electrostatic interactions between the fluorine and the metal center in the transition state.

For this compound, the fluorine atom at C3 is ortho to the C–H bonds at C2 and C4. Consequently, metal-catalyzed C–H functionalization (e.g., arylation, borylation) is expected to show a high degree of selectivity for these positions. Mechanistic studies on related fluoroarenes have shown that while kinetic metalation might occur at other positions, the thermodynamic product is typically the one resulting from C–H activation ortho to the fluorine. acs.org This thermodynamic preference can be exploited to control site-selectivity by adjusting reaction conditions such as temperature and time. acs.org Therefore, the ortho-fluorine effect is a powerful tool for directing the functionalization of the aromatic ring in this compound, favoring substitution at the C2 and C4 positions.

Oxidative Activation Mechanisms for Fluorinated Compounds

The oxidative activation of fluorinated compounds can be challenging due to the strength of the C-F bond. However, specific mechanisms have been identified that allow for the transformation of fluorinated aromatics. One novel mechanism involves the reaction of perfluorinated arenes with a biomimetic diiron-oxo complex, which proceeds not through C-F bond breaking or C-H hydroxylation, but via a rate-determining electrophilic C-O addition. manchester.ac.uknih.gov This is followed by a 1,2-fluoride shift to generate a ketone intermediate, which can then rearrange. manchester.ac.uknih.gov

While this compound is not perfluorinated, this pathway highlights that oxidative activation of the fluorinated ring can occur without direct C-F cleavage. Alternatively, oxidative addition to a low-valent transition metal center is a known mechanism for C-F bond activation. acs.orgacs.org

The butadienyl moiety is also susceptible to oxidation. Theoretical studies on the oxidation of the buta-1,3-dien-1-yl radical with O₂ show that the reaction is fast and can lead to products like acrolein and formyl radical (HCO) through complex rearrangements of the peroxy radical intermediate. rsc.org For this compound, an oxidative process could therefore be initiated at either the diene or the aromatic ring, depending on the oxidant and reaction conditions, leading to a diverse array of potential products.

Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for elucidating mechanisms and predicting product outcomes.

Kinetic Isotope Effects (KIEs) in Fluorination and Functionalization Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining the rate-determining step and the nature of the transition state. wayne.eduprinceton.edu In the context of reactions involving this compound, KIEs can be used to distinguish between different mechanistic possibilities.

For example, in an SEAr reaction on the aromatic ring, the substitution of a hydrogen atom with its heavier isotope, deuterium, can reveal whether the C-H bond is broken in the rate-limiting step. In many electrophilic aromatic substitutions, including fluorinations, the first step (attack of the electrophile to form the Wheland intermediate) is rate-determining, while the second step (loss of a proton to restore aromaticity) is fast. This scenario typically results in a small or absent primary KIE (kH/kD ≈ 1). researchgate.net Experimental studies on the electrophilic fluorination of deuterated arenes have confirmed this, showing small inverse KIEs, which are consistent with a polar SEAr mechanism where the decomposition of the intermediate is not rate-determining. researchgate.net

Conversely, a large primary KIE would suggest that C-H bond cleavage is part of the rate-determining step. Furthermore, variable KIEs that change with reactant concentrations can indicate a complex, multi-step mechanism where the rate-determining step itself changes. chemrxiv.org

| Substrate | Deuterated Position | kH/kD | Inferred Mechanistic Detail |

|---|---|---|---|

| Benzene (B151609) | C₆D₆ | 0.99 | No significant primary KIE; C-H bond breaking is not rate-determining. |

| Toluene | C₆H₅CD₃ | 0.86 | Small inverse secondary KIE, suggests sp² to sp³ rehybridization at the site of attack. |

| 1,3,5-Trideuterobenzene | C₆H₃D₃ | 0.95 | Consistent with a rate-determining formation of the Wheland intermediate. |

Minimum Energy Path (MEP) Analysis for Reaction Mechanism Elucidation

Minimum Energy Path (MEP) analysis is a computational chemistry technique used to map the trajectory of a chemical reaction on its potential energy surface (PES). By identifying the lowest energy route connecting reactants to products via transition states, MEP analysis provides a detailed, step-by-step picture of the reaction mechanism. manchester.ac.ukrsc.org

For a molecule like this compound, MEP analysis can be applied to any of its potential transformations. For example, in a Diels-Alder reaction where the butadienyl moiety acts as the diene, MEP calculations could elucidate the geometries and energies of the endo and exo transition states, thereby predicting the stereochemical outcome. researchgate.net

Thermochemical Analysis of Bond Activation and Formation.umd.edu

A comprehensive understanding of the reactivity and potential transformations of this compound hinges on a detailed thermochemical analysis. This involves evaluating the energetic requirements for breaking existing chemical bonds (bond activation) and the energy released or consumed during the formation of new ones. Such analysis, often supported by computational chemistry, provides quantitative insights into reaction feasibility, kinetics, and mechanisms. The primary bonds of interest in this molecule are the C-F bond, the aromatic and vinylic C-H bonds, and the C-C bonds of the conjugated butadiene chain.

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the standard enthalpy change when a bond is cleaved homolytically. The C-F bond is known to be significantly stronger than a C-H bond, a factor that profoundly influences the molecule's reactivity. researchgate.net This high BDE suggests that reactions involving the cleavage of the C-F bond are thermodynamically demanding. smolecule.com Conversely, the π-bonds within the butadienyl moiety are weaker and more accessible, making them primary sites for chemical transformations.

Bond Activation Energetics

The activation of specific bonds within this compound is the initial, and often rate-determining, step in many chemical reactions. The energy required for this activation dictates the conditions under which a reaction will proceed.

C-F Bond Activation: The aromatic C-F bond is the strongest covalent bond in the molecule. Its high dissociation energy makes it resistant to cleavage under typical thermal conditions. Activation of this bond generally requires specialized reagents, such as transition metal complexes or strong reducing agents.

C-H Bond Activation: The molecule possesses both aromatic C-H bonds on the fluorobenzene (B45895) ring and vinylic C-H bonds on the butadiene chain. While still strong, these bonds are more susceptible to activation than the C-F bond. Vinylic C-H bonds, in particular, can be targeted in various cross-coupling and functionalization reactions.

C-C Bond Activation: The conjugated π-system of the butadiene tail is the most reactive portion of the molecule. The activation of the π-bonds is central to reactions like electrophilic additions and cycloadditions. For instance, in a Diels-Alder reaction, the π-bonds are broken and reformed in a concerted fashion. nih.gov The energy barrier for such processes is significantly lower than that for σ-bond cleavage. Computational studies on 1,3-butadiene polymerization show that the activation energy for the insertion of a butadiene molecule into a growing polymer chain is in the range of 54-67 kJ/mol, illustrating the relative ease of transforming the diene system. ucsb.edu

The following table presents typical bond dissociation energies for bond types analogous to those in the target molecule, providing a comparative view of their relative strengths.

Table 1: Representative Bond Dissociation Energies (BDE) for Relevant Bond Types

| Bond Type | Molecule Fragment | BDE (kJ/mol at 298 K) |

|---|---|---|

| Aromatic C-F | C₆H₅-F | ~540 |

| Aromatic C-H | C₆H₅-H | ~473 |

| Vinylic C-H | CH₂=CH-H | ~464 |

| Primary Allylic C-H | CH₂=CHCH₂-H | ~369 |

| C=C | CH₂=CH₂ | ~728 |

Note: Values are approximations derived from data for representative simple molecules and are intended for illustrative purposes. nist.gov

Thermodynamics of Bond Formation

Cycloaddition Reactions: The conjugated diene system readily participates in Diels-Alder reactions. nih.gov These [4+2] cycloadditions are typically exothermic and thermodynamically favorable due to the conversion of two weaker π-bonds into two stronger σ-bonds in the resulting cyclohexene ring. The enthalpy of formation (ΔfH°) for 1,3-butadiene is approximately +110 kJ/mol (gas phase), indicating its relative instability compared to saturated analogues, which drives the favorability of such additions. anl.govnist.gov

Table 2: Standard Enthalpy of Formation (ΔfH°) for Foundational Molecules (Gas Phase)

| Compound | Formula | ΔfH° (kJ/mol at 298.15 K) |

|---|---|---|

| Benzene | C₆H₆ | +82.9 |

| Fluorobenzene | C₆H₅F | -116.3 |

Source: Values obtained from the NIST Chemistry WebBook and other thermochemical databases. anl.gov The data highlights the significant stabilizing effect of fluorination on the benzene ring and the inherent energy content of the unsaturated butadiene moiety.

Computational studies on related systems, such as the polymerization of 1,3-butadiene, provide insight into the activation energies associated with bond formation.

Table 3: Calculated Activation Energies for 1,3-Butadiene Reactions

| Reaction Step | System | Activation Energy (ΔG‡) (kJ/mol) |

|---|---|---|

| trans to cis Isomerization | Free 1,3-Butadiene | 27.0 |

| trans-1,3-Butadiene Insertion | Neodymium-based Catalyst | 67.0 |

Source: Data from DFT simulations of 1,3-butadiene polymerization. ucsb.edu These values underscore that bond-forming reactions at the diene are kinetically accessible, with specific conformations (like cis-1,3-butadiene) exhibiting lower barriers to reaction. ucsb.edu This suggests that transformations of the butadienyl group in this compound are likely to be the most kinetically and thermodynamically favorable pathways.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is divided into two main regions: the olefinic region for the butadiene protons and the aromatic region for the fluorobenzene (B45895) ring protons.

The four protons of the buta-1,3-diene chain are all chemically distinct and give rise to complex multiplets between approximately 5.0 and 7.0 ppm. chemicalbook.com The stereochemistry of the double bond between the first and second carbon of the diene (C1' and C2') is unequivocally established as (E) or trans by the large coupling constant (J-value) observed between the corresponding vinyl protons (H1' and H2'). This value is typically around 15-16 Hz, a characteristic feature of protons in a trans configuration on a double bond. wordpress.com The terminal vinyl protons (=CH₂) also show characteristic geminal, cis, and trans coupling constants. chemicalbook.com

The aromatic region displays signals for the four protons on the fluorobenzene ring. The fluorine atom at the C3 position influences the chemical shifts of these protons and introduces additional complexity through ¹H-¹⁹F coupling. Protons ortho and meta to the fluorine atom will be split, with typical coupling constants of ³JHF (ortho) around 8-9 Hz and ⁴JHF (meta) around 5-6 Hz. chemicalbook.comorganicchemistrydata.org This results in a complex splitting pattern that, when analyzed, allows for the unambiguous assignment of each aromatic proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 7.4 | m | H-H, H-F coupling |

| Butadienyl-H (internal) | 6.5 - 6.9 | m | Jtrans ≈ 15 Hz |

| Butadienyl-H (internal) | 6.3 - 6.6 | m | |

| Butadienyl-H (terminal) | 5.2 - 5.4 | dd | Jtrans ≈ 17 Hz, Jgem ≈ 1.5 Hz |

| Butadienyl-H (terminal) | 5.0 - 5.2 | dd | Jcis ≈ 10 Hz, Jgem ≈ 1.5 Hz |

Note: Predicted values are based on data for analogous structures. Actual values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization state and electronic environment. libretexts.org For this compound, with its Cₛ symmetry, all ten carbon atoms are expected to be unique, resulting in ten distinct signals in the proton-decoupled spectrum.

All carbons in the molecule are sp² hybridized, and their resonances appear in the typical downfield region for aromatic and alkene carbons (approximately 110-165 ppm). oregonstate.edulibretexts.org The carbon atom directly bonded to the highly electronegative fluorine atom (C3) is significantly deshielded and appears at the lowest field of the aromatic carbons, typically around 162-164 ppm. chemicalbook.com This signal also exhibits a large one-bond coupling constant (¹JCF) of approximately 245-250 Hz, which appears as a doublet in the proton-coupled spectrum. researchgate.net The other aromatic carbons also show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). chemicalbook.com The four carbons of the butadiene moiety can be assigned based on comparison with known data for 1,3-butadiene (B125203) and substituted derivatives. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization | Notes |

| C3 (C-F) | 162 - 164 | sp² | Large ¹JCF coupling |

| C1 (ipso) | 138 - 140 | sp² | Quaternary |

| Butadienyl-C | 130 - 138 | sp² | Four distinct signals |

| Aromatic-CH | 110 - 131 | sp² | Three distinct signals with C-F coupling |

| Butadienyl-CH₂ | ~118 | sp² | Terminal methylene |

Note: Predicted values are based on data for analogous structures. Actual values may vary.

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, sharp signals and a wide chemical shift range make it an excellent probe for fluorinated molecules. jeolusa.comnih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for fluorobenzene and its derivatives, this signal is predicted to appear around δ -113 ppm relative to the standard CFCl₃. colorado.eduucsb.edu In a high-resolution spectrum, this signal will not be a simple singlet but a complex multiplet due to coupling with the aromatic protons. Specifically, it will be split by the two ortho protons (³JHF ≈ 8-9 Hz), the meta proton (⁴JHF ≈ 5-6 Hz), and the para proton (⁵JHF, typically small or negligible). sfu.ca This fine structure provides definitive confirmation of the substitution pattern on the aromatic ring.

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the complex structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of the entire butadiene proton spin system (H1' through H4'). It would also show correlations between adjacent protons on the fluorobenzene ring, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlation). It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its known proton resonance from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and molecular formula of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₀H₉F), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M]⁺˙) at m/z 148.0688, consistent with its elemental composition. rsc.orgamazonaws.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak is expected to be prominent. Common fragmentation pathways for related structures include:

Loss of a hydrogen radical: leading to a fragment at [M-1]⁺ (m/z 147).

Loss of a fluorine radical: resulting in a fragment at [M-19]⁺ (m/z 129).

Cleavage within the diene chain: producing various smaller charged fragments.

Formation of stable aromatic cations: such as the fluorotropylium ion or the phenyl cation, which are common in the mass spectra of substituted benzenes. nih.govmiamioh.edu

Analysis of these fragmentation patterns helps to confirm the presence of both the fluorophenyl group and the butadienyl substituent. ed.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.

Key characteristic absorption bands in the IR spectrum for this compound would include:

C-H stretching (sp²): Aromatic and vinylic C-H stretches typically appear above 3000 cm⁻¹.

C=C stretching: Conjugated diene systems show one or two strong bands in the 1600–1650 cm⁻¹ region. vaia.com Aromatic C=C stretching vibrations also occur in this region, often seen as multiple sharp bands.

C-F stretching: A strong, characteristic absorption band for the aryl-fluorine bond is expected in the 1100–1250 cm⁻¹ range.

C-H out-of-plane bending: Strong absorptions in the 900–1000 cm⁻¹ region are characteristic of the vinyl groups, with a band around 965 cm⁻¹ being indicative of the trans C-H wag on the disubstituted double bond. nist.govnist.gov The substitution pattern on the benzene (B151609) ring also gives rise to characteristic bands in the 680-900 cm⁻¹ region.

Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum (like the symmetric C=C stretch of the diene) are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed insights into its conformation and intermolecular interactions in the solid state.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the importance of such a study can be understood by examining research on analogous compounds, such as other aryl-substituted butadienes and fluorinated molecules. nih.govnih.gov Should single crystals of this compound be obtained, X-ray diffraction analysis would yield critical structural parameters.

A key aspect to be determined would be the planarity of the butadienyl chain and its torsional angle with respect to the 3-fluorophenyl ring. This conformation is crucial as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties. Furthermore, the analysis would reveal the precise bond lengths and angles, providing experimental validation of the (E)-configuration of the double bond adjacent to the aromatic ring.

In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···F hydrogen bonds would be elucidated. nih.gov These interactions govern the molecular packing in the crystal lattice, which can influence the material's bulk properties.

A typical crystallographic analysis would result in a detailed report, including the parameters outlined in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Z (Molecules per unit cell) | The number of molecules contained within the unit cell. |

| - | - |

| Key Bond Lengths (Å) | Precise distances between bonded atoms, confirming the molecular structure. |

| Key Bond Angles (°) ** | Angles between bonded atoms, defining the molecular geometry. |

| Torsional Angles (°) ** | Dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C single bonds. |

| Intermolecular Contacts (Å) | Distances between atoms of adjacent molecules, indicating non-covalent interactions. |

This table outlines the data that would be obtained from an X-ray crystallographic study of this compound.

High-Resolution Spectroscopic Methods for Isomeric Purity and Quantification

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for assessing the isomeric purity and for the quantitative analysis of organic compounds.

For this compound, high-resolution ¹H and ¹⁹F NMR are particularly informative. The presence of the fluorine atom provides a unique spectroscopic handle for analysis. chemrxiv.orgchemrxiv.org

Isomeric Purity Assessment:

The primary isomeric impurity of concern would be the (Z)-isomer of 1-(buta-1,3-dien-1-yl)-3-fluorobenzene. High-resolution ¹H NMR can readily distinguish between the (E) and (Z) isomers based on the coupling constants of the vinylic protons. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond adjacent to the phenyl ring. In contrast, the (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-protons.

Furthermore, ¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. chemrxiv.orgchemrxiv.org The chemical shift of the fluorine nucleus would likely differ between the (E) and (Z) isomers due to the different spatial arrangement of the butadienyl chain, a phenomenon known as the through-space nuclear Overhauser effect (NOE). This allows for another layer of verification of isomeric purity. The presence of any regioisomeric impurities, such as those with the fluorine at a different position on the phenyl ring, would also be detectable as distinct signals in both the ¹H and ¹⁹F NMR spectra.

Quantification:

Quantitative NMR (qNMR) is a well-established method for determining the concentration or purity of a substance. researchgate.netnih.govlibretexts.org This is achieved by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard. For this compound, a suitable internal standard would be a compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte's signals.

In a ¹H qNMR experiment, the purity of the compound can be calculated by integrating a well-resolved proton signal (e.g., one of the vinylic protons) and comparing it to the integral of a known proton signal from the internal standard. Similarly, ¹⁹F qNMR can be employed, using a fluorinated internal standard. chemrxiv.orgchemrxiv.org Given the high sensitivity and large chemical shift dispersion of ¹⁹F NMR, this technique can be particularly advantageous for the analysis of fluorinated compounds, often providing a cleaner baseline and better signal separation. researchgate.net

The following table summarizes the key data obtained from high-resolution NMR for the purpose of purity and quantification.

| Spectroscopic Data | Application |

| ¹H NMR Chemical Shifts (δ, ppm) | Confirms the presence of different proton environments in the molecule. |

| ¹H-¹H Coupling Constants (J, Hz) | Distinguishes between (E) and (Z) isomers based on the magnitude of the vicinal coupling across the double bond. |

| ¹⁹F NMR Chemical Shift (δ, ppm) | Provides a sensitive probe for the electronic environment of the fluorine atom, aiding in isomer identification. |

| Signal Integrals | Used for the relative quantification of isomers and for absolute quantification against an internal standard. |

| Limit of Detection (LOD) | The lowest concentration of an impurity that can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an impurity that can be accurately quantified. libretexts.org |

This table outlines the types of data and their applications in the high-resolution spectroscopic analysis of this compound.

Computational Chemistry and Theoretical Modeling of E 1 Buta 1,3 Dien 1 Yl 3 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary tool in the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com It is employed to explore various facets of the molecule's character, from its fundamental electronic structure to its potential behavior in chemical reactions.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic absorption spectra. schrodinger.comedu.krd

The molecule's structure combines a conjugated buta-1,3-diene system with a 3-fluorophenyl group. The conjugated diene portion significantly raises the energy of the HOMO and lowers the energy of the LUMO, leading to a smaller energy gap compared to non-conjugated analogues. researchgate.net The fluorine atom, being electronegative, exerts an electron-withdrawing effect, which tends to stabilize (lower the energy of) both the HOMO and LUMO. The interplay of these effects determines the final orbital energies. The HOMO is expected to be delocalized across the entire π-system of the butadiene and phenyl moieties, while the LUMO will also be a π-type orbital, representing the lowest energy region to accept an electron. semanticscholar.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. edu.krd

Table 1: Conceptual DFT Data for this compound This interactive table provides calculated electronic properties based on DFT methods.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. edu.krd |

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This molecule can participate in various transformations, notably Diels-Alder reactions at the diene moiety and electrophilic aromatic substitution on the fluorobenzene (B45895) ring. smolecule.com

Computational modeling allows for the identification of transition state (TS) structures, which are the energy maxima along a reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction. For instance, in a Diels-Alder reaction, DFT can be used to calculate the activation energies for the formation of different regio- and stereoisomers (e.g., ortho vs. meta, endo vs. exo), thereby predicting the major product. ubc.canih.gov The calculations involve optimizing the geometries of reactants, products, and transition states and verifying the nature of these stationary points through vibrational frequency analysis, where a minimum has all real frequencies and a transition state has exactly one imaginary frequency. nih.gov

Table 2: Insights from DFT-Modeled Reaction Pathways This table outlines the application of DFT in characterizing potential reactions of the title compound.

| Reaction Type | Computational Insight | Significance |

|---|---|---|

| Diels-Alder Cycloaddition | Determination of transition state energies for endo/exo and ortho/meta pathways. ubc.ca | Predicts stereochemical and regiochemical outcomes of the reaction. |

| Electrophilic Aromatic Substitution | Modeling of sigma-complex intermediates and transition states for substitution at different ring positions. | Elucidates the directing effects of the fluorine and butadienyl substituents. |